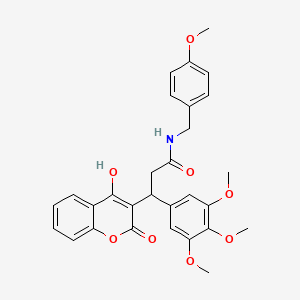![molecular formula C13H16N4OS B14941654 N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B14941654.png)
N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acylation: The benzothiazole derivative is then acylated using 2,2-dimethylpropanoic anhydride or chloride in the presence of a base such as pyridine or triethylamine.
Guanidination: The final step involves the reaction of the acylated benzothiazole with a guanidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzothiazoles.
科学的研究の応用
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)UREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)THIOUREA
- N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)CARBAMATE
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-N’'-(2,2-DIMETHYLPROPANOYL)GUANIDINE is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds like ureas, thioureas, and carbamates, which have different functional groups and, consequently, different reactivity and biological activity profiles.
特性
分子式 |
C13H16N4OS |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10(18)16-11(14)17-12-15-8-6-4-5-7-9(8)19-12/h4-7H,1-3H3,(H3,14,15,16,17,18) |
InChIキー |
QGGXJWSTLRTMJD-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C(=O)N/C(=N/C1=NC2=CC=CC=C2S1)/N |
正規SMILES |
CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


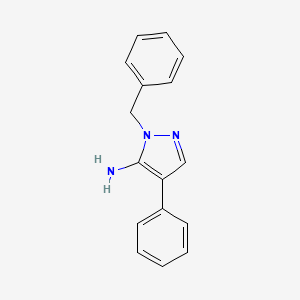
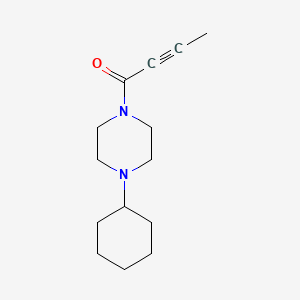
![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B14941590.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
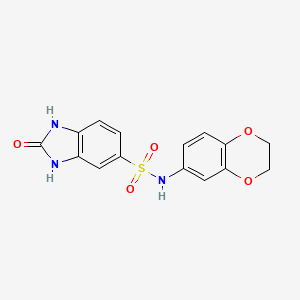
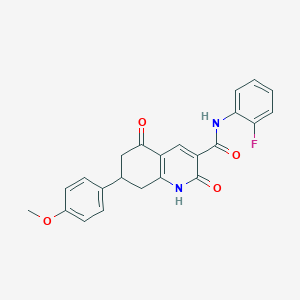
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14941612.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)
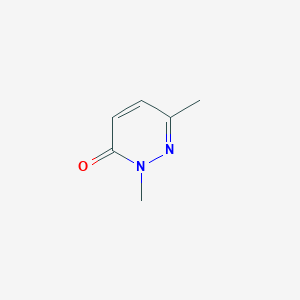
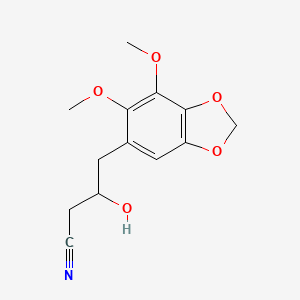
![N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide](/img/structure/B14941628.png)
